molecular formula C7H6ClNO3 B2729698 3-Amino-4-chloro-5-hydroxybenzoic acid CAS No. 93561-97-8

3-Amino-4-chloro-5-hydroxybenzoic acid

Cat. No.: B2729698
CAS No.: 93561-97-8
M. Wt: 187.58
InChI Key: ACTUKDWAVAPWJI-UHFFFAOYSA-N
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Description

Significance of Aminochloro-hydroxybenzoic Acid Frameworks in Organic Chemistry

The specific arrangement of amino, chloro, and hydroxyl groups on a benzoic acid core constitutes a framework of significant interest, particularly in the synthesis of natural products and their analogues. This structural motif is a key precursor in the laboratory synthesis of chlorinated derivatives of 3-amino-5-hydroxybenzoic acid. Such compounds are required for biosynthetic and synthetic studies of several important classes of antibiotics. The presence and position of the chlorine atom, alongside the amino and hydroxyl groups, are crucial for exploring the structure-activity relationships in these biologically active molecules.

Historical Context of Substituted Benzoic Acid Synthesis and Applications

The history of benzoic acid itself dates back to the 16th century, when it was first described by figures such as Nostradamus through the dry distillation of gum benzoin. redox.comwikipedia.orgnewworldencyclopedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. wikipedia.orgnewworldencyclopedia.org Early industrial production methods marked the beginning of substituted benzoic acid synthesis. One of the first industrial processes involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in water, which was then converted to benzoic acid. wikipedia.orgnewworldencyclopedia.org A notable outcome of this process was that the product contained significant amounts of chlorinated benzoic acid derivatives. wikipedia.orgnewworldencyclopedia.org This early method, though now largely replaced by the partial oxidation of toluene, underscores the long-standing presence of substituted benzoic acids in industrial chemistry. wikipedia.orgacs.org Over time, synthetic methodologies have evolved, allowing for the controlled and selective placement of a wide variety of substituents onto the benzene (B151609) ring, vastly expanding the library of available benzoic acid derivatives for diverse applications. britannica.comwikipedia.org

Research Trajectories for Multifunctional Aromatic Carboxylic Acids

Modern research into multifunctional aromatic carboxylic acids is charting new territories, particularly in materials science and medicinal chemistry. mdpi.compatsnap.com These compounds are increasingly utilized as versatile, semi-rigid, and thermally stable building blocks for creating novel metal-organic architectures. mdpi.com A significant research trajectory is their application in the hydrothermal synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comscilit.com

The ability of the different functional groups on the benzoic acid ring to coordinate with metal ions allows for the construction of complex, multidimensional structures. These materials exhibit fascinating structural features and are investigated for a range of functional properties, including high porosity, luminescence, unusual magnetic behavior, and selective sensing applications. mdpi.comscilit.com Researchers are actively exploring how variations in the functional groups, reaction conditions, and the nature of the metal node can be used to direct the assembly of these frameworks and tailor their properties for specific technological uses. scilit.com Furthermore, innovative techniques in organic synthesis continue to expand the applications of these acids, for instance, in the late-stage functionalization of complex molecules like pharmaceuticals to create novel drug conjugates and probes for chemical biology. nih.govresearchgate.net

Detailed Research Findings on 3-Amino-4-chloro-5-hydroxybenzoic acid

While the broader class of functionalized benzoic acids is of great interest, specific isomers present unique synthetic challenges and opportunities. Research has been conducted to develop synthetic pathways to specific chlorinated analogues of amino-hydroxybenzoic acids for their role in antibiotic development.

One documented synthesis involves the preparation of the isomeric compound, 3-amino-4-hydroxybenzoic acid, which provides a clear example of the multi-step processes required for these types of molecules. A common laboratory and industrial route starts with a precursor like 4-chloro-3-nitrobenzoic acid or 4-hydroxy-3-nitrobenzoic acid. google.comepo.org The synthesis generally involves the reduction of the nitro group (-NO2) to an amino group (-NH2). epo.orgchemicalbook.com

For instance, a patented method describes the preparation of 3-amino-4-hydroxybenzoic acid hydrochloride from 4-hydroxy-3-nitrobenzoic acid. epo.org This process involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid and heat. epo.org Another approach utilizes tin(II) chloride and hydrochloric acid to reduce the nitro group, achieving a high yield. chemicalbook.com These methods highlight the chemical transformations necessary to install the required functional groups on the benzoic acid ring.

The physical and chemical properties of a related isomer, 3-amino-4-hydroxybenzoic acid, are well-documented and provide insight into the characteristics of this class of compounds.

PropertyValue
Synonym4-Hydroxy-3-aminobenzoic acid
Molecular FormulaH₂NC₆H₃(OH)CO₂H
Molecular Weight153.14 g/mol
AppearanceBeige-grey to brown crystalline powder
Melting Point~208 °C (decomposes)
CAS Number1571-72-8

Data sourced from ChemicalBook and Sigma-Aldrich. chemicalbook.comsigmaaldrich.com

In specialized applications, 3-amino-4-hydroxybenzoic acid has been noted as a matrix compound for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of carbohydrates. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chloro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTUKDWAVAPWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 3 Amino 4 Chloro 5 Hydroxybenzoic Acid and Analogues

Retrosynthetic Analysis of the Chemical Compound Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Amino-4-chloro-5-hydroxybenzoic acid, the analysis involves identifying key functional groups—amino, chloro, hydroxyl, and carboxylic acid—and planning strategic disconnections.

The primary precursor identified through this analysis is 3-amino-5-hydroxybenzoic acid. This starting material already contains the crucial amino and hydroxyl groups in the desired meta-relationship to the carboxyl group. The synthesis then simplifies to a problem of selective chlorination at the C-4 position.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Key Disconnection: The C-Cl bond. This disconnection points to a halogenation reaction on a precursor molecule.

Precursor: 3-Amino-5-hydroxybenzoic acid or its corresponding ester. The ester form is often used to protect the carboxylic acid group during harsh reaction conditions.

Further Disconnection: The C-NH₂ bond. The amino group can be introduced by the reduction of a nitro group, suggesting 3-nitro-5-hydroxybenzoic acid as an earlier precursor.

Simplified Precursor: The synthesis of 3-amino-5-hydroxybenzoic acid itself can be achieved through the amination of 3,5-dihydroxybenzoic acid. publish.csiro.au

This analysis outlines a forward synthesis beginning with a more accessible substituted benzoic acid, followed by a series of functional group interconversions and introductions to build the final, more complex molecule.

Classical Synthetic Routes and Procedural Optimizations

The synthesis of this compound and its isomers relies on a series of well-established organic reactions. Research has focused on optimizing these classical routes to achieve regioselective control.

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and halogen (-Cl, -Br, -I) groups onto an aromatic ring. byjus.com The directing effects of existing substituents are paramount for achieving the desired substitution pattern. The carboxyl group (-COOH) is a deactivating, meta-directing group, while amino (-NH₂) and hydroxyl (-OH) groups are strongly activating, ortho- and para-directing groups. doubtnut.comquora.com

In the synthesis of this compound, a key strategy involves the direct chlorination of a precursor like methyl 3-amino-5-hydroxybenzoate. publish.csiro.auresearchgate.net

Selective Monochlorination: Using a reagent like N-chlorosuccinimide (NCS) can selectively monochlorinate the positions most activated by the amino and hydroxyl groups, which are the C-2 and C-6 positions. publish.csiro.au

Synthesis of the 4-Chloro Isomer: Achieving substitution at the C-4 position requires a more nuanced approach. One effective method involves perchlorination of methyl 3-amino-5-hydroxybenzoate with an excess of N-chlorosuccinimide to form methyl 3-amino-2,4,6-trichloro-5-hydroxybenzoate. Subsequent treatment with refluxing aqueous hydrobromic acid accomplishes both ester hydrolysis and selective protodechlorination at the highly activated C-2 and C-6 positions, yielding the desired this compound. publish.csiro.auresearchgate.net

Another relevant strategy is the nitration of a precursor like 4-chlorobenzoic acid. The nitration occurs at the C-3 position (meta to the carboxyl group and ortho to the chloro group) to yield 4-chloro-3-nitrobenzoic acid, a precursor for the isomeric 3-amino-4-hydroxybenzoic acid. epo.org

Table 1: Halogenation and Nitration Reaction Examples

Starting MaterialReagentsProductKey OutcomeReference
Methyl 3-amino-5-hydroxybenzoateN-chlorosuccinimide (excess), Acetonitrile (B52724)Methyl 3-amino-2,4,6-trichloro-5-hydroxybenzoatePerchlorination of the activated ring publish.csiro.au
4-Chlorobenzoic acidNitric Acid, Sulfuric Acid4-Chloro-3-nitrobenzoic acidRegioselective nitration meta to the carboxyl group epo.org

The reduction of an aromatic nitro group to a primary amine is a crucial step in the synthesis of many aromatic compounds. This transformation can be accomplished using various reagents, with the choice often depending on the presence of other reducible functional groups in the molecule. niscpr.res.in

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. commonorganicchemistry.com This method is often clean and high-yielding. For example, 4-hydroxy-3-nitrobenzoic acid can be reduced to 3-amino-4-hydroxybenzoic acid using H₂ and a 5% Pd/C catalyst. epo.org

Metal and Acid: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com For instance, 3-nitro-4-hydroxybenzoic acid can be reduced using tin and hydrochloric acid. epo.org Tin(II) chloride (SnCl₂) in concentrated HCl is also a mild and effective reagent for this purpose. epo.orgchemicalbook.com

The selection of the reducing agent is critical to avoid unwanted side reactions. For example, potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the nitro group and the carboxylic acid, making them unsuitable when the carboxyl functionality needs to be preserved. commonorganicchemistry.comresearchgate.net

Introducing hydroxyl and carboxyl groups onto an aromatic ring can be achieved through several methods. Aromatic hydroxylation can be accomplished via electrophilic substitution, but in the context of highly substituted benzoic acids, nucleophilic aromatic substitution is often a more practical route. fiveable.me

A key example is the synthesis of 4-hydroxy-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. In this reaction, the chloro group is replaced by a hydroxyl group through nucleophilic aromatic substitution. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. The process typically involves heating the chloro-compound with an aqueous base like sodium hydroxide (B78521) (NaOH). epo.orggoogle.com

Carboxylation, the introduction of a -COOH group, is often achieved early in a synthetic sequence. For example, phenols can be carboxylated to form hydroxybenzoic acids. researchgate.net However, for the synthesis of this compound, routes typically start from a pre-carboxylated precursor. publish.csiro.au

Esterification and hydrolysis are fundamental reactions for protecting and deprotecting carboxylic acids. The carboxylic acid group is often converted to an ester to prevent it from interfering with subsequent reactions or to improve the solubility of the compound in organic solvents. google.comgoogle.com

Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net For example, this compound can be esterified with methanol (B129727) and concentrated sulfuric acid to yield methyl 3-amino-4-chloro-5-hydroxybenzoate. publish.csiro.au

Hydrolysis: The reverse reaction, hydrolysis, converts the ester back to the carboxylic acid. This can be done under acidic or basic conditions. For instance, the final step in one synthesis of this compound involves the hydrolysis of the methyl ester intermediate using a mixture of acetic acid and aqueous hydrobromic acid at reflux. publish.csiro.au

Table 2: Esterification and Hydrolysis Reaction Data

ProcessSubstrateReagentsProductYieldReference
EsterificationThis compoundMethanol, conc. H₂SO₄Methyl 3-amino-4-chloro-5-hydroxybenzoate93% publish.csiro.au
HydrolysisMethyl 3-amino-4-chloro-5-methoxybenzoateAcetic acid, 48% aq. HBr, refluxThis compound hydrobromide83% publish.csiro.au

Carboxylic acids can be converted into more reactive derivatives, such as acyl chlorides (also known as acid chlorides), to facilitate reactions like acylation. wikipedia.org Acyl chlorides are highly electrophilic and are valuable intermediates in synthesis. jove.com

The conversion of a carboxylic acid to an acyl chloride is typically accomplished using one of several common chlorinating agents:

Thionyl Chloride (SOCl₂): This is a widely used reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids in the cold to produce the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.ukchemguide.co.uk

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, producing phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

The formation of the corresponding acyl chloride from this compound would make the carboxyl group susceptible to nucleophilic attack, enabling the synthesis of amides or esters under mild conditions.

Catalytic Conditions and Medium Effects in Synthesis

The choice of catalyst and reaction medium is pivotal in directing the outcome of synthetic routes for this compound and its analogues. Catalytic hydrogenation is a frequently employed step, particularly for the reduction of a nitro group to an amine, which is a common strategy in the synthesis of aromatic amines.

Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. google.comresearchgate.netsemanticscholar.org The efficiency of this catalytic reduction is influenced by the reaction conditions. For instance, in the synthesis of 3-amino-4-hydroxybenzoic acid, a related compound, the reduction of the nitro intermediate is carried out using a 5-10% Pd/C catalyst under a hydrogen pressure of 0.50 to 1.50 MPa and at temperatures between 95°C and 100°C. google.com The reaction medium can also have a significant impact on catalyst performance and longevity. One study on the synthesis of 3-amino-4-hydroxyl benzoic acid phosphate (B84403) demonstrated that using a phosphoric acid medium was not detrimental to the Pd-C catalyst, allowing it to be recycled at least ten times without a discernible decrease in catalytic activity. researchgate.net

For the introduction of the chloro-substituent, specific reagents and conditions are necessary. The synthesis of this compound can be achieved from methyl 3-amino-5-hydroxybenzoate. publish.csiro.au This process involves perchlorination, for which a reagent like N-chlorosuccinimide is used in a solvent such as acetonitrile, followed by subsequent selective de-chlorination steps. publish.csiro.au The solvent choice is critical; acetonitrile provides a suitable medium for the chlorination agent to react selectively with the aromatic ring. publish.csiro.au

The table below summarizes catalytic conditions used in the synthesis of related aminobenzoic acids.

ParameterConditionCompound SynthesizedSource
Catalyst 5-10% Palladium on Carbon3-amino-4-hydroxybenzoic acid google.com
Pressure 0.50 - 1.50 MPa (Hydrogen)3-amino-4-hydroxybenzoic acid google.com
Temperature 95 - 100 °C3-amino-4-hydroxybenzoic acid google.com
Medium Phosphoric Acid3-amino-4-hydroxyl benzoic acid phosphate researchgate.net
Chlorinating Agent N-chlorosuccinimideThis compound publish.csiro.au
Solvent (Chlorination) AcetonitrileThis compound publish.csiro.au

Multistep Synthesis Efficiency and Yield Enhancement

The following table details the step-wise yields achieved in the synthesis of an analogous compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

Synthetic StepReagents/ConditionsYield (%)
Nitration Concentrated Nitric Acid94%
Esterification Not specified86%
Hydrogenation (Reduction) H₂, Pd/C catalyst, Methanol97.0%

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including benzoic acid derivatives. The objective is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

A key principle is the use of catalysis to enhance reaction selectivity and efficiency, replacing older methods that often used stoichiometric reagents with poor atom economy. ijpsjournal.com For instance, the traditional reduction of a nitro group using iron powder generates large amounts of iron-containing waste. google.com Modern approaches favor catalytic hydrogenation with recyclable catalysts like Pd/C, which significantly reduces waste. google.comresearchgate.net

The choice of solvents is another critical aspect. Green chemistry encourages substituting harmful organic solvents with more benign alternatives. ijpsjournal.com Strategies include using aqueous environments for reactions or exploring novel media like supercritical carbon dioxide (scCO₂), which is non-toxic, non-flammable, and recyclable. ijpsjournal.combrazilianjournals.com.br

Furthermore, there is a growing interest in using renewable starting materials. The selective production of aromatics, including benzoic acid derivatives, from bio-based sources such as coumalic acid or lignin (B12514952) is an active area of research. rsc.orgrsc.org Biotechnological approaches also represent a green alternative. For example, recombinant Corynebacterium glutamicum has been engineered to produce 3-amino-4-hydroxybenzoic acid, a related compound, from primary metabolites. nih.gov This biosynthetic pathway operates under mild conditions and avoids the use of harsh chemical reagents. nih.gov

Industrial-Scale Preparation and Process Engineering Considerations

Translating a laboratory synthesis to an industrial scale requires careful consideration of process engineering principles to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its analogues, several factors are paramount.

Catalyst management is a key economic and environmental driver. The ability to recycle the catalyst is crucial. As noted, Pd/C catalysts used in hydrogenation steps have been shown to be recyclable for at least ten cycles without significant loss of activity, which is a major advantage for industrial processes. researchgate.net

Reaction parameters must be precisely controlled in large-scale reactors. The synthesis of related compounds involves heating to temperatures of 100-105°C and operating under hydrogen pressures up to 1.50 MPa. google.com This necessitates the use of specialized pressure reactors (autoclaves) designed for safe operation under these conditions. google.com

Product isolation and purification are also critical steps. A common industrial practice is to isolate the product as a salt, such as a hydrochloride salt, which often has better crystallization properties and stability than the free amine. publish.csiro.augoogle.comepo.org The crude salt can then be purified by recrystallization before being converted back to the final, high-purity free acid. google.com This procedure of forming and breaking the salt is a robust method for achieving the high purity required for subsequent applications. google.comepo.org The potential for adopting continuous flow processing, a key green chemistry technology, could also offer improved safety, consistency, and scalability for industrial production. ijpsjournal.com

Chemical Reactivity and Derivatization Studies of 3 Amino 4 Chloro 5 Hydroxybenzoic Acid

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The electronic nature of the substituents on the benzene (B151609) ring of 3-amino-4-chloro-5-hydroxybenzoic acid governs the outcome of substitution reactions. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho-, para-directing for electrophilic aromatic substitution. Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-directing group, and the chloro (-Cl) substituent is deactivating but ortho-, para-directing. The positions open for substitution are C2 and C6.

In the synthesis of various chlorinated analogues of 3-amino-5-hydroxybenzoic acid, electrophilic chlorination has been demonstrated. publish.csiro.au For instance, the treatment of a related precursor, methyl 3-amino-5-hydroxybenzoate, with one equivalent of N-chlorosuccinimide (NCS) results in selective monochlorination at the highly activated C2 and C6 positions. publish.csiro.au Applying this to the target molecule, electrophilic attack would be expected at the C2 and C6 positions, which are ortho to the powerful activating hydroxyl and amino groups.

Further exhaustive treatment with an excess of N-chlorosuccinimide can lead to perchlorination. publish.csiro.au The synthesis of this compound itself can be achieved from a perchlorinated intermediate, which undergoes hydrolysis and subsequent regiospecific protodechlorination (a type of nucleophilic substitution where a proton replaces a substituent) at the 2- and 6-positions. publish.csiro.au

Nucleophilic aromatic substitution can also occur, particularly the displacement of the chloro group. This is exemplified in the synthesis of the related 3-amino-4-hydroxybenzoic acid, where 3-nitro-4-chlorobenzoic acid is heated with sodium hydroxide (B78521) solution. In this reaction, the hydroxide ion acts as a nucleophile, displacing the chloride ion in a reaction facilitated by the electron-withdrawing nitro group. google.com

Transformations of the Amino Group

The primary aromatic amino group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Sulfonamide Formation

The nucleophilic amino group readily undergoes acylation with acyl halides or acid anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, it reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) to yield stable sulfonamides. These reactions are fundamental in modifying the electronic properties of the amino group and are often used as a protection strategy in multi-step syntheses.

Diazotization and Subsequent Reactions

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). dyestuffintermediates.com The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide array of nucleophiles.

This reactivity is central to Sandmeyer-type reactions, where the diazonium salt is treated with copper(I) salts (CuX, where X = Cl, Br, CN) to introduce a variety of substituents onto the aromatic ring. Diazotization followed by hydrolysis, often by heating in an acidic aqueous solution, replaces the amino group with a hydroxyl group, a transformation demonstrated in the synthesis of related hydroxybenzoic acids. semanticscholar.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group offers another avenue for derivatization, primarily through reactions that target its acidic proton and nucleophilic oxygen.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide) to form an ether. google.com Reaction conditions for the etherification of hydroxybenzoic acids often involve heating the substrate with an alkyl halide in a basic, aqueous, or biphasic solvent system. google.com

Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid often requires a strong acid catalyst and harsh conditions. A more common laboratory method involves reacting the phenol with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a base. Alternatively, modern coupling methods like the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD), can effectively form phenyl esters from phenols and benzoic acids under mild conditions. researchgate.net

Carboxylic Acid Group Derivatization

The carboxylic acid moiety is one of the most versatile functional groups for derivatization, enabling the formation of esters, amides, and other related compounds.

The most common reaction is esterification. Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. nagwa.comchemguide.co.uk For example, this compound can be esterified with methanol (B129727) and concentrated sulfuric acid to produce the corresponding methyl ester in high yield. publish.csiro.au

Amide formation is another key transformation. This typically requires activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. A widely used method involves coupling the carboxylic acid with an amine using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often with an additive like N-hydroxysuccinimide (NHS) to improve efficiency. thermofisher.com This method is broadly applicable for creating a diverse range of amide derivatives under mild conditions. thermofisher.comnih.gov The carboxylic acid can also be converted to a hydrazide by reacting its corresponding ester with hydrazine, a transformation demonstrated in the synthesis of 3-amino-4-chloro benzohydrazide (B10538) from its parent ester. researchgate.net

Data Tables

Table 1: Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent Expected Position of Substitution Product Type
Chlorination N-Chlorosuccinimide (NCS) C2 and/or C6 Chloro-substituted derivative
Nitration HNO₃ / H₂SO₄ C2 or C6 Nitro-substituted derivative

Table 2: Derivatization Reactions of Functional Groups

Functional Group Reaction Type Reagents Product Functional Group
Amino (-NH₂) Acylation Acyl chloride / Base Amide (-NHCOR)
Amino (-NH₂) Sulfonylation Sulfonyl chloride / Base Sulfonamide (-NHSO₂R)
Amino (-NH₂) Diazotization NaNO₂ / HCl Diazonium Salt (-N₂⁺Cl⁻)
Hydroxyl (-OH) Etherification Alkyl halide / Base Ether (-OR)
Hydroxyl (-OH) Esterification Acyl chloride / Base Ester (-OCOR)
Carboxylic Acid (-COOH) Esterification Alcohol / Acid Catalyst Ester (-COOR)

Amide and Ester Formation

The chemical structure of this compound, possessing amino, hydroxyl, and carboxylic acid functional groups, allows for a variety of derivatization reactions, including the formation of amides and esters. These reactions are fundamental in modifying the compound's properties for various applications.

Amide Formation: The amino group of this compound can readily undergo acylation to form amides. This can be achieved through reaction with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. While specific studies detailing the amide formation of this exact molecule are not prevalent, the general principles of aniline (B41778) chemistry suggest it would be a competent nucleophile in these reactions.

Ester Formation: The carboxylic acid moiety of this compound can be converted to an ester through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netasm.orgchegg.com This reaction is reversible and typically requires heating under reflux to proceed to completion. researchgate.netnih.gov Given the presence of a basic amino group in the molecule, a stoichiometric amount of the acid catalyst is often necessary to protonate the amine, thereby preventing it from interfering with the esterification of the carboxylic acid. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then react with an alcohol to form the ester. A study on the synthesis of the methyl ester of 3-amino-4-hydroxybenzoic acid (orthocaine) was conducted via the nitration of para-hydroxy methyl benzoate (B1203000) followed by a reduction process. wisdomlib.org

The following table summarizes common methods for amide and ester formation applicable to this compound:

Reaction TypeReagents and ConditionsProduct
Amide FormationAcyl chloride or acid anhydride, typically with a baseN-acylated derivative
Amide FormationCarboxylic acid, coupling agents (e.g., DCC, EDC)N-acylated derivative
Ester Formation (Fischer)Alcohol, strong acid catalyst (e.g., H₂SO₄), heatEster derivative
Ester FormationThionyl chloride (SOCl₂) followed by alcoholEster derivative

These derivatization reactions are crucial for creating analogues with tailored physical, chemical, and biological properties.

Synthesis of Advanced Organic Intermediates and Scaffolds

The trifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex organic structures, particularly heterocyclic compounds and polymer monomers.

Heterocyclic Compound Synthesis (e.g., beta-lactam, imidazolidine, tetrazole, thiazolidine (B150603), hydroquinazoline, oxazepine)

While direct synthesis of the following heterocycles from this compound is not extensively documented, its functional groups provide the necessary handles for plausible synthetic routes.

Beta-lactams: The amino and carboxylic acid groups are key for the synthesis of β-lactams, which are core structures in many antibiotics. A potential pathway could involve a multi-step synthesis where the amino and carboxyl groups are appropriately modified to undergo a [2+2] cycloaddition, a common method for β-lactam ring formation.

Imidazolidines: The synthesis of imidazolidines typically involves the condensation of a 1,2-diamine with an aldehyde or ketone. chemicalbook.comnih.govorganic-chemistry.orgnih.gov Starting from this compound, this would necessitate the introduction of a second amino group ortho to the existing one, a transformation that would require several synthetic steps.

Tetrazoles: Tetrazoles are often considered bioisosteres of carboxylic acids. nih.gov A common route to 5-substituted 1H-tetrazoles is the [2+3] cycloaddition of an azide (B81097) with a nitrile. organic-chemistry.org Therefore, converting the carboxylic acid group of this compound into a nitrile, followed by reaction with an azide source, could yield the corresponding tetrazole derivative. Another pathway involves the diazotization of an aminobenzoic acid, which can then be used to form fused tetrazole systems. scirp.orgscirp.orgscielo.br

Thiazolidines: Thiazolidine rings are typically formed by the condensation of a β-aminothiol with an aldehyde or ketone. Alternatively, reactions involving an amine, an aldehyde, and a sulfur source like thioglycolic acid can be employed. researchgate.netnih.govmdpi.comnih.gov To synthesize a thiazolidine from the target compound, the amino group could react with an aldehyde and thioglycolic acid in a multicomponent reaction.

Hydroquinazolines: Quinazolinone derivatives can be synthesized from anthranilic acid (2-aminobenzoic acid) and its derivatives. generis-publishing.comijarsct.co.innih.govnih.govtandfonline.com Given that this compound is a substituted anthranilic acid, it could potentially undergo cyclization reactions with reagents like formamide (B127407) or other amides, often under thermal or microwave conditions, to form substituted quinazolin-4-ones, a class of hydroquinazolines.

Oxazepines: The synthesis of benzoxazepines can be achieved from 2-aminophenols. rsc.orgrsc.org The ortho-amino-phenol moiety present in this compound makes it a suitable precursor for the synthesis of substituted benzo[b] generis-publishing.comrsc.orgoxazepine derivatives, for instance, through reaction with alkynones. rsc.orgrsc.org Another route involves the reaction of a Schiff base with various cyclic anhydrides. jmchemsci.comscirp.org

Polybenzoxazole Monomer Synthesis

3-Amino-4-hydroxybenzoic acid and its derivatives are important monomers in the synthesis of high-performance polymers like polybenzoxazoles (PBOs). researchgate.netchemicalbook.com PBOs are known for their exceptional thermal stability and mechanical properties. nih.gov

The synthesis of PBO from 3-amino-4-hydroxybenzoic acid typically involves a two-step process. First, a polycondensation reaction is carried out to form a precursor polymer, a poly(o-hydroxyamide). This precursor is then subjected to thermal cyclization, where a molecule of water is eliminated to form the rigid benzoxazole (B165842) ring structure of the final PBO polymer. nih.govmonash.eduresearchgate.net This thermal rearrangement is a solid-state reaction that leads to the desired high-performance material. nih.govnih.gov

Bio-based polybenzoxazoles have been prepared by the polycondensation of a diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines. researchgate.net The resulting bio-based PBOs exhibit high weight average molecular weights and ultrahigh thermal resistance, with 10% weight loss temperatures (T10) over 400 °C and glass transition temperatures (Tg) over 170 °C. researchgate.net The mechanical properties of PBO films, such as tensile strength and modulus, are also noteworthy. googleapis.com

The following table presents typical thermal properties of polybenzoxazoles derived from 3-amino-4-hydroxybenzoic acid-based monomers. researchgate.net

PolymerTg (°C)T10 (°C) in N₂
Bio-based PBO>170>400

Supramolecular Chemistry and Co-crystallization Investigations

The functional groups on this compound, namely the carboxylic acid, amino, hydroxyl, and chloro substituents, make it an excellent candidate for studies in supramolecular chemistry and co-crystallization. These groups can participate in a variety of non-covalent interactions, leading to the formation of well-defined crystalline assemblies.

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is a dominant force in the crystal packing of substituted benzoic acids. mdpi.com The carboxylic acid group is a strong hydrogen bond donor and can form robust homodimers or heterodimers with other suitable functional groups. nih.gov The amino and hydroxyl groups also act as hydrogen bond donors, while the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors.

In the crystalline state, these interactions can lead to the formation of intricate one-, two-, or three-dimensional networks. researchgate.net The interplay between strong hydrogen bonds, like O-H···O and N-H···O, and weaker interactions dictates the final supramolecular architecture. ucl.ac.uk Co-crystallization of aminobenzoic acids with other molecules (coformers) can lead to the formation of predictable hydrogen-bonding motifs known as supramolecular synthons. mdpi.comnih.gov For instance, the acid-pyridine heterosynthon is a common and robust motif in co-crystals of carboxylic acids and pyridines. nih.gov

Halogen Bonding Interactions

The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. acs.orgwikipedia.org The strength of the halogen bond generally increases in the order F < Cl < Br < I. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the various functional groups within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in 3-Amino-4-chloro-5-hydroxybenzoic acid by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds. The spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its hydroxyl, amino, and carboxylic acid moieties, as well as its chlorinated aromatic ring.

The O-H stretching vibrations from the carboxylic acid and the phenolic hydroxyl group typically appear as a very broad band in the 2500-3500 cm⁻¹ region, a result of extensive intermolecular hydrogen bonding. vaia.com Within this broad envelope, the N-H stretching of the primary amine is expected to produce two distinct, sharper peaks around 3300-3500 cm⁻¹. A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch from the carboxylic acid group is anticipated around 1700 cm⁻¹. vaia.com The aromatic nature of the compound is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H bending vibrations. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional Group Bond Predicted Wavenumber (cm⁻¹) Description
Amine N-H Stretch 3500 - 3300 Two bands, medium intensity
Phenol (B47542) / Carboxylic Acid O-H Stretch 3500 - 2500 Very broad, strong intensity
Carboxylic Acid C=O Stretch 1715 - 1680 Strong, sharp intensity
Aromatic Ring C=C Stretch 1600 - 1450 Multiple bands, variable intensity
Carboxylic Acid / Phenol C-O Stretch 1320 - 1210 Strong intensity
Amine C-N Stretch 1340 - 1250 Medium to strong intensity
Aryl Halide C-Cl Stretch 800 - 600 Medium to weak intensity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. For this compound, the ¹H-NMR spectrum is predicted to be relatively simple. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as two distinct doublets, resulting from spin-spin coupling with each other.

The protons of the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. ucl.ac.uk The integration of the peaks would correspond to the number of protons, with the aromatic signals integrating to one proton each and the exchangeable proton signals integrating to two (-NH₂) and one each (-OH, -COOH), respectively.

Table 2: Predicted ¹H-NMR Spectral Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Integration
H-2 (Aromatic) ~7.5 - 7.7 Doublet (d) 1H
H-6 (Aromatic) ~7.3 - 7.5 Doublet (d) 1H
-COOH ~12.0 - 13.0 Broad Singlet (br s) 1H
-OH (Phenolic) ~9.0 - 10.0 Broad Singlet (br s) 1H
-NH₂ ~4.5 - 5.5 Broad Singlet (br s) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents.

The carbon atom of the carboxylic acid group (C=O) is the most deshielded and will appear furthest downfield, typically in the 165-175 ppm range. docbrown.info The aromatic carbons will resonate between approximately 100 and 160 ppm. The carbons directly attached to the electronegative oxygen (C5-OH), chlorine (C4-Cl), and nitrogen (C3-NH₂) atoms will have their chemical shifts significantly affected. Specifically, the carbon bonded to the hydroxyl group (C5) will be shifted downfield, as will the carbon bonded to the chlorine atom (C4). The carbon attached to the amino group (C3) will also be influenced, though typically less deshielded than the oxygen- or chlorine-bearing carbons.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C=O (Carboxylic Acid) 167 - 172
C-5 (-OH) 148 - 153
C-3 (-NH₂) 140 - 145
C-1 (-COOH) 130 - 135
C-4 (-Cl) 120 - 125
C-2 118 - 122
C-6 115 - 120

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of this compound, derivatization (e.g., esterification of the carboxylic acid and silylation of the hydroxyl and amino groups) is typically required before GC-MS analysis to convert it into a more volatile form.

The mass spectrum would show a molecular ion peak (M⁺·) corresponding to the mass of the derivatized compound. A key feature would be the isotopic pattern of chlorine; the presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 would result in two molecular ion peaks, [M]⁺· and [M+2]⁺·, with a corresponding 3:1 intensity ratio.

The fragmentation pattern provides structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of small, stable molecules or radicals. miamioh.edu For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group (as ·COOH or CO₂) and potentially the cleavage of the C-Cl bond. miamioh.edu The precise fragmentation pattern would depend on the derivatization agent used but would provide confirmatory evidence for the core structure.

Table 4: Predicted Key Mass Fragments for Und-derivatized this compound

m/z Value Corresponding Ion/Fragment Fragmentation Pathway
187/189 [C₇H₆ClNO₃]⁺· Molecular Ion (M⁺·)
142/144 [M - COOH]⁺ Loss of carboxyl radical
152 [M - Cl]⁺ Loss of chlorine radical
169/171 [M - H₂O]⁺· Loss of water

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a powerful technique for the accurate mass determination and structural elucidation of this compound. In ESI, the molecule is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The QTOF analyzer then provides high-resolution mass data, enabling the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to study the fragmentation patterns. The fragmentation of related amino acid compounds often involves characteristic losses, such as the neutral loss of water (H₂O) and carbon monoxide (CO) from protonated parent ions. For deprotonated aminobenzoic acids, fragmentation can be influenced by the positions of the functional groups, leading to specific bond cleavages and rearrangements that provide structural information. While specific fragmentation data for this compound is not extensively detailed in the available literature, analysis of analogous structures suggests that initial fragmentation would likely involve the loss of small molecules like CO₂, H₂O, or HCl.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction methods are indispensable for determining the three-dimensional atomic arrangement of this compound in its solid state.

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the precise atomic positions can be determined. For substituted benzoic acids, SCXRD reveals how the different functional groups (amino, chloro, hydroxyl, and carboxylic acid) influence the crystal packing and the formation of supramolecular architectures. For instance, in similar structures, the carboxylic acid and hydroxyl groups are common participants in extensive hydrogen-bonding networks.

Powder X-ray Diffraction (PXRD) is utilized to assess the crystalline purity and identify the polymorphic form of a bulk sample of this compound. The technique involves exposing a powdered sample to X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a characteristic fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern to a pattern calculated from SCXRD data, the phase purity of the bulk material can be confirmed. The presence of peaks not corresponding to the known phase would indicate the presence of crystalline impurities or a different polymorphic form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The chromophoric substituted benzene ring absorbs light in the UV-Vis region, promoting electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions). The resulting spectrum, a plot of absorbance versus wavelength, reveals the absorption maxima (λmax). The positions and intensities of these maxima are sensitive to the solvent and the nature and position of the substituents on the aromatic ring. For phenolic and aminobenzoic acids, the pH of the solution can significantly influence the UV-Vis spectrum by altering the ionization state of the acidic and basic functional groups.

While a specific spectrum for this compound is not provided, related hydroxybenzoic acid derivatives typically exhibit absorption maxima in the range of 250-300 nm.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for a related compound, 3-Amino-4-hydroxybenzoic acid, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with pH adjusted to 4.0), and detection is performed using a UV detector set at 254.0 nm. google.com Such methods are developed to ensure that the main compound peak is well-resolved from any peaks corresponding to starting materials, by-products, or degradation products. The area of the peak for this compound relative to the total area of all peaks in the chromatogram is used to calculate its purity. Method validation, following ICH guidelines, would be necessary to establish specificity, linearity, accuracy, and precision. unito.it

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For a substituted aromatic compound like this compound, UPLC is an ideal analytical technique for quantification, impurity profiling, and stability testing.

While specific UPLC methods for this compound are not extensively detailed in publicly available literature, methodologies can be effectively developed based on established principles for analyzing structurally similar compounds, such as other substituted aminobenzoic acids. sielc.comhelixchrom.comsielc.com The separation is typically achieved using reversed-phase chromatography, where the compound is separated based on its hydrophobicity.

A plausible UPLC method would utilize a C18 or similar stationary phase, which provides excellent retention for aromatic compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer for pH control) and an organic solvent like acetonitrile or methanol (B129727). sielc.com The use of formic acid in the mobile phase makes the method compatible with mass spectrometry (MS) detection, which can provide additional structural confirmation and sensitivity. sielc.com Columns with smaller particle sizes (e.g., 3 µm or less) are available for rapid UPLC applications. sielc.com

Research Findings: Analysis of related compounds like 3-Amino-4-hydroxybenzoic acid has been successfully demonstrated using reversed-phase HPLC, a technique from which UPLC methods are directly derived. sielc.com For these analyses, a mobile phase of acetonitrile, water, and an acidifier like phosphoric or formic acid is effective. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective for separating isomers of aminobenzoic acid, showcasing the ability to resolve closely related compounds based on subtle differences in their hydrophobic and ionic properties. helixchrom.comsielc.com The retention time in such systems is controlled by the organic solvent content, buffer concentration, and pH. helixchrom.com

Below is an interactive data table summarizing a typical set of starting parameters for developing a UPLC method for this compound.

ParameterTypical ConditionRationale/Comment
InstrumentUPLC System with UV or MS DetectorHigh pressure and low dispersion system required for sub-2 µm columns.
ColumnReversed-Phase C18 or C8 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)Provides good retention for aromatic compounds. Sub-2 µm particles for high efficiency.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate0.3 - 0.6 mL/minTypical for 2.1 mm ID columns to maintain efficiency.
Gradient5% B to 95% B over 5-10 minutesGradient elution is necessary to elute the compound with good peak shape in a reasonable time.
Column Temperature30 - 40 °CImproves peak shape and reduces viscosity/backpressure.
DetectionUV (e.g., 254 nm or 280 nm) or Mass Spectrometry (MS)The aromatic ring provides strong UV absorbance. MS provides higher sensitivity and specificity.
Injection Volume1 - 5 µLSmall volumes are used to prevent column overloading and peak distortion.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. The presence of polar functional groups (carboxyl, hydroxyl, and amino) means the compound would likely decompose in the high-temperature environment of the GC injection port rather than volatilize.

To overcome this limitation, a crucial sample preparation step known as derivatization is required. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability by masking the polar functional groups. This process replaces the active hydrogens on the amine, hydroxyl, and carboxylic acid groups with nonpolar moieties.

Derivatization Strategies: Several derivatization techniques are commonly employed for the GC analysis of amino acids and related compounds:

Silylation: This is one of the most common methods, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivatives are significantly more volatile and suitable for GC analysis.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to acylate the amino and hydroxyl groups. This is often performed in combination with esterification of the carboxyl group.

Esterification: The carboxylic acid group is typically converted to an ester (e.g., methyl or propyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. This is often the first step in a two-stage derivatization process. For instance, a two-stage derivatization with trifluoroacetylacetone and ethyl chloroformate has been used for the GC analysis of amino acids.

Research Findings: The choice of derivatizing reagent is critical and depends on the specific functional groups present in the molecule. For a compound with hydroxyl, amino, and carboxylic acid groups, a silylation reagent like MSTFA is often a good choice as it can derivatize all three groups in a single step. Following derivatization, the resulting volatile compound can be separated on a low-to-mid polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5). Detection is commonly performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides definitive structural identification of the derivative.

An illustrative data table outlining a potential GC method for the derivatized this compound is provided below.

ParameterTypical ConditionRationale/Comment
Derivatization ReagentMSTFA or BSTFA with 1% TMCSSilylates the -COOH, -OH, and -NH2 groups to increase volatility.
InstrumentGas Chromatograph with FID or MS DetectorStandard equipment for volatile compound analysis.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5)A nonpolar or mid-polarity column is suitable for separating a wide range of derivatized compounds.
Carrier GasHelium or HydrogenInert gas to carry the sample through the column.
Inlet Temperature250 - 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplit/Splitless (e.g., 10:1 split)Split injection is used for concentrated samples to prevent column overload.
Oven ProgramInitial: 100°C for 2 min, Ramp: 10-20°C/min to 280-300°C, Hold: 5 minTemperature programming is essential for eluting the derivatized compound with good peak shape.
DetectorFID or Mass Spectrometer (MS)FID provides quantitative data. MS provides mass spectral data for structural confirmation.
Detector Temperature280 - 300 °C (FID) or Transfer line at 280°C (MS)Prevents condensation of the analyte before detection.

Computational and Theoretical Investigations of the Chemical Compound and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, enabling the detailed study of molecular systems. For a substituted aromatic compound like 3-Amino-4-chloro-5-hydroxybenzoic acid, methods such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are commonly employed to provide accurate descriptions of its electronic and structural properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to calculate its properties. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. vjst.vnrsc.org This process calculates the lowest energy arrangement of the atoms, providing a stable three-dimensional structure.

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise spatial arrangement of the amino, chloro, hydroxyl, and carboxylic acid groups on the benzoic acid core. The electronic properties, such as total energy, dipole moment, and orbital energies, are also obtained from these calculations. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Similar Molecules.
ParameterDescriptionTypical Calculated Value (Å or °)
C-C (ring)Aromatic carbon-carbon bond length1.39 - 1.41
C-ClCarbon-chlorine bond length~1.74
C-O (hydroxyl)Carbon-oxygen single bond length~1.36
C-N (amino)Carbon-nitrogen single bond length~1.40
C-C (carboxyl)Carbon-carbon single bond length~1.49
C=O (carboxyl)Carbon-oxygen double bond length~1.22
C-O-HHydroxyl group bond angle~109
O=C-OCarboxylic acid group bond angle~123

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that provides a higher level of accuracy by incorporating electron correlation effects. wikipedia.orgq-chem.com While DFT is often sufficient, MP2 calculations are valuable for obtaining more precise energies and for systems where electron correlation is particularly important. wikipedia.org The method improves upon the Hartree-Fock approximation by adding a second-order correction to the energy. wikipedia.orgq-chem.com

MP2 is one of the simplest and most effective levels of theory beyond the Hartree-Fock approximation. q-chem.com Although computationally more demanding than DFT, MP2 is frequently used as a benchmark for smaller systems to validate the results from other methods. wikipedia.orgresearchgate.net For this compound, MP2 calculations would offer a refined prediction of its thermodynamic properties.

Molecular Orbital Analysis

Molecular orbital analysis provides deep insights into the chemical behavior of a molecule by examining the distribution and energies of its electrons in various orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ucsb.edupku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. actascientific.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. For this compound, the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro and carboxyl groups would significantly influence the energies of these frontier orbitals.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Related Aromatic Acids.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoic Acid-7.31-1.525.79
4-Aminobenzoic Acid-6.82-1.825.00
4-Hydroxybenzoic Acid-6.95-1.655.30
4-Chlorobenzoic Acid-7.45-1.885.57

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of charge transfer and conjugative interactions within a molecule by examining the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). nih.gov

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization resulting from these donor-acceptor interactions. nih.gov Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons from the nitrogen of the amino group and the oxygen of the hydroxyl group into the antibonding orbitals of the aromatic ring. nih.gov

Table 3: Expected NBO Donor-Acceptor Interactions and Stabilization Energies E(2) in this compound.
Donor NBOAcceptor NBOInteraction TypeExpected E(2) (kcal/mol)
LP(N)π(C-C)ringn → πHigh
LP(O)hydroxylπ(C-C)ringn → πHigh
π(C-C)ringπ(C=O)carboxylπ → πModerate
LP(Cl)σ(C-C)ringn → σLow

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. ucla.edu Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. ucla.edu Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would show a high negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, making them sites for electrophilic interaction. actascientific.com The hydrogen atoms of the amino and hydroxyl groups, along with the carboxylic acid proton, would exhibit a positive potential, indicating them as sites for nucleophilic attack. actascientific.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions on this compound.
Molecular RegionFunctional GroupExpected Electrostatic PotentialPredicted Reactivity
Oxygen AtomsCarboxyl, HydroxylNegative (Red)Site for Electrophilic Attack
Hydrogen AtomsAmino, Hydroxyl, CarboxylPositive (Blue)Site for Nucleophilic Attack
Aromatic RingBenzene (B151609) CoreLargely Neutral (Green) with π-electron densityModulated by substituents
Chlorine AtomChloroSlightly NegativeInfluences ring electronics

Conformational Analysis and Stability Predictions

The conformational preferences of substituted benzoic acids are primarily governed by the orientation of the carboxylic acid group relative to the benzene ring and the interactions between adjacent substituents. The internal rotation around the exocyclic C-C bond and the C-O bond of the carboxylic group are the key conformational degrees of freedom. mdpi.com

For the carboxylic group, two main planar arrangements are considered: a cis conformation (O=C-O-H dihedral angle of ~0°) and a higher-energy trans arrangement (O=C-O-H dihedral angle of ~180°). mdpi.com Generally, the cis conformer is significantly more stable. The presence of ortho-substituents, such as the amino and chloro groups in the target molecule, introduces additional complexity. These substituents can lead to non-planar minimum energy structures to alleviate steric strain. mdpi.com

In studies of ortho-substituted chlorobenzoic acids, density functional theory (DFT) calculations have shown that all minimum energy structures can be non-planar. nih.gov The relative stability of different conformers is a delicate balance of steric repulsion and potential intramolecular interactions. For instance, in 2-chlorobenzoic acid, two nearly degenerate cis conformers are predicted, with the most stable one having the chlorine atom on the opposite side of the carbonyl group. nih.gov For this compound, we can predict at least two stable conformers based on the rotation of the carboxylic group, with their relative energies influenced by potential intramolecular hydrogen bonds between the carboxylic proton and the adjacent amino or chloro groups.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies (Illustrative) This table is illustrative and based on data from related substituted benzoic acids. Specific computational studies on this compound are required for precise energy values.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like vibrational frequencies and NMR chemical shifts. These predictions are valuable for interpreting experimental spectra and understanding the molecular structure.

Vibrational Frequencies: Theoretical calculations can provide a complete set of vibrational modes for a molecule. For substituted benzoic acids, characteristic vibrational frequencies are associated with the functional groups. For example, the O-H stretching of the carboxylic acid group is typically observed in the range of 3500-2500 cm⁻¹, often appearing as a broad band due to hydrogen bonding. The C=O stretching of the carbonyl group gives a strong absorption band around 1700 cm⁻¹. The N-H stretching vibrations of the amino group usually appear in the 3400-3200 cm⁻¹ region. DFT calculations on 5-amino-2-chlorobenzoic acid have shown good agreement between calculated and experimental vibrational wavenumbers. nih.gov

NMR Chemical Shifts: Predicting NMR chemical shifts with high accuracy can be challenging, especially for systems with complex electronic effects and conformational flexibility. nih.gov DFT calculations have been employed to better understand anomalous chemical shifts in substituted benzoic acid esters, where empirical prediction methods fail. bohrium.com For this compound, the chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chloro and carboxylic acid groups. The proton of the carboxylic acid would exhibit a chemical shift typically downfield, often above 10 ppm.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table is illustrative and based on typical frequency ranges and computational studies of similar molecules. nih.govspectroscopyonline.com

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant charge-transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and telecommunications. alrasheedcol.edu.iq The first-order hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response of a molecule.

Theoretical calculations, such as those based on DFT, are instrumental in predicting the NLO properties of new materials. alrasheedcol.edu.iquou.ac.in For substituted benzoic acids, the presence of both electron-donating groups (like -NH₂ and -OH) and electron-withdrawing groups (like -COOH and -Cl) can lead to a significant NLO response. The intramolecular charge transfer from the donor to the acceptor groups enhances the molecular polarizability and hyperpolarizability.

Computational studies on para-aminobenzoic acid have shown that it possesses a notable first-order hyperpolarizability. uou.ac.in The substitution pattern in this compound, with its array of donor and acceptor groups, suggests that it could also exhibit interesting NLO properties. Theoretical evaluations would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Table 3: Theoretically Calculated NLO Properties for Benzoic Acid and a Substituted Derivative (Illustrative) This table provides illustrative values based on computational studies of benzoic acid and para-aminobenzoic acid to indicate the potential magnitude of NLO properties. alrasheedcol.edu.iquou.ac.in

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure and properties of this compound will be significantly influenced by intermolecular interactions, primarily hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-OH of the carboxylic acid, -OH of the phenol (B47542), and -NH₂ of the amino group) and hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, the amino nitrogen, and the chloro substituent). This allows for the formation of a rich network of intermolecular hydrogen bonds. In many benzoic acid derivatives, the carboxylic acid groups form dimeric structures through strong O-H···O hydrogen bonds. acs.org The amino and hydroxyl groups can also participate in hydrogen bonding, leading to extended one-, two-, or three-dimensional supramolecular architectures. Computational studies on p-aminobenzoic acid have explored the stability of various hydrogen-bonded clusters. rsc.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen or nitrogen atom). The chlorine atom in this compound could potentially participate in halogen bonding, particularly with the oxygen or nitrogen atoms of neighboring molecules. Theoretical studies on dihalogenated phenols have investigated the nature and strength of halogen bonds in crystal packing. nih.govresearchgate.net The presence of halogen bonding can influence the crystal packing and physical properties of the material.

Table 4: Potential Intermolecular Interactions in Solid this compound

Advanced Research Applications As Chemical Intermediates and Precursors

Utilization in the Synthesis of Functional Polymers

The structural characteristics of 3-amino-4-chloro-5-hydroxybenzoic acid make it a candidate monomer for the production of high-performance functional polymers. The presence of both an amino and a hydroxyl group in a meta-relationship to a carboxylic acid function is particularly suited for polycondensation reactions.

Polybenzoxazole Production and Material Science Research

While direct research on the use of this compound in polybenzoxazole (PBO) production is limited, extensive studies on its non-chlorinated analog, 3-amino-4-hydroxybenzoic acid, provide a strong basis for its potential in this area. researchgate.net PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of PBOs typically involves the polycondensation of monomers containing both o-aminophenol and carboxylic acid functionalities. Bio-based PBOs have been successfully prepared from 3-amino-4-hydroxybenzoic acid, yielding polymers with high molecular weights and ultrahigh thermal resistance, with degradation temperatures exceeding 400°C. researchgate.net These bio-based PBOs have demonstrated the ability to form liquid crystalline phases, which is crucial for the spinning of high-strength fibers. researchgate.net The introduction of a chlorine atom in the this compound monomer could potentially modify the properties of the resulting PBO, influencing aspects such as solubility, flame retardancy, and the liquid crystalline behavior of the polymer melt. Research in this specific area would be a valuable extension of the existing knowledge on PBOs.

Polymer ClassMonomer PrecursorKey Polymer PropertiesPotential Application
Polybenzoxazole (PBO)3-Amino-4-hydroxybenzoic acidHigh thermal stability, high mechanical strength, liquid crystallinityHigh-performance fibers, thermally resistant films

Role in the Development of New Organic Molecules

The reactivity of the amino, hydroxyl, and carboxylic acid groups, combined with the influence of the chloro substituent, makes this compound a valuable starting material for the synthesis of a variety of complex organic molecules.

Synthetic Building Block for Complex Architectures

As a trifunctional molecule, this compound can be selectively functionalized at its different reactive sites to build intricate molecular frameworks. The amino group can undergo diazotization, acylation, and alkylation reactions. The hydroxyl group can be etherified or esterified, and the carboxylic acid group can be converted into esters, amides, or acid chlorides. This versatility allows for its incorporation into a wide range of molecular structures. For instance, related aminobenzoic acids are utilized in the synthesis of heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones, which are of interest for their potential biological activities. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

Research has demonstrated the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, including the 4-chloro isomer, for studies related to the biosynthesis and synthesis of various classes of antibiotics. researchgate.net This highlights its role as a potential precursor for pharmaceutical intermediates. The specific substitution pattern of this compound could be a key structural motif in the development of new therapeutic agents. A related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been synthesized as a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.netsemanticscholar.org

Intermediate for Agrochemical and Dye Synthesis

In the field of dye synthesis, the aromatic amine functionality of this compound makes it a suitable candidate for the production of azo dyes. The general synthesis of azo compounds involves the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic species. jocpr.com A structurally similar compound, 3-amino-5-chloro-4-hydroxybenzenesulfonic acid, is a known intermediate in the synthesis of various dyes. This suggests that this compound could similarly be used to produce a range of colored compounds for various applications.

Mechanistic Probing of Biological Pathways

There is currently a lack of direct research utilizing this compound for the mechanistic probing of biological pathways. However, studies on the biosynthesis of 3-amino-4-hydroxybenzoic acid in Streptomyces murayamaensis have been conducted to understand the formation of this C7N unit, which is a precursor to several secondary metabolites. researchgate.net Such studies on related natural products could provide a foundation for future research involving this compound to investigate enzymatic processes or to act as a molecular probe in biological systems.

Enzyme Inhibition Studies at the Molecular Level (e.g., Carbonic Anhydrase IX)

A comprehensive search of scientific databases did not yield specific studies investigating the inhibitory effects of this compound on enzymes, including the targeted Carbonic Anhydrase IX. Research in this area has focused on analogous compounds, providing a basis for potential future investigation. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated for their binding affinity to various human carbonic anhydrase (CA) isoenzymes. nih.gov In these studies, the presence and position of a chlorine atom on the benzenesulfonamide (B165840) ring were found to influence the interaction with CA isoenzymes. nih.gov However, this research pertains to a sulfonamide, not a carboxylic acid, and thus the findings cannot be directly extrapolated to this compound.

Interaction with Biomolecules: Fundamental Binding Studies

Similarly, there is a lack of specific research detailing the fundamental binding studies of this compound with various biomolecules. The scientific community has explored the interaction of other substituted benzoic acid derivatives with proteins. For example, studies on the binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin (HSA) have been conducted to understand their absorption, transportation, and metabolism. nih.gov These studies utilized fluorescence quenching to investigate the interaction dynamics, revealing that hydrogen bonds and Van der Waals forces were key contributors to the binding process. nih.gov While this provides a methodological framework, the absence of the amino and chloro substituents in these molecules means the binding characteristics of this compound would likely differ significantly.

Molecular docking simulations have been employed to predict the interaction of other complex benzoic acid derivatives with biological targets. For instance, derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid were docked with HDAC8 to predict binding energies and conformations. researchgate.net Such computational approaches could, in the future, be applied to this compound to hypothesize its potential interactions with biomolecular targets and guide experimental studies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency

The currently documented synthesis of 3-Amino-4-chloro-5-hydroxybenzoic acid involves the perchlorination of methyl 3-amino-5-hydroxybenzoate, followed by hydrolysis and selective protodechlorination at the 2- and 6-positions. researchgate.net While effective, this multi-step process presents opportunities for significant improvement in terms of efficiency, selectivity, and sustainability.

Future research should focus on developing more direct and atom-economical synthetic routes. Key areas of investigation could include:

Regioselective Chlorination: Investigating modern catalytic systems for the direct and selective chlorination of 3-amino-5-hydroxybenzoic acid or its ester derivatives at the C4 position. This would obviate the need for the protection/deprotection-like strategy of perchlorination and selective removal, leading to higher yields and reduced waste.

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents and reagents is paramount. This could involve exploring enzymatic halogenation, a process that occurs in nature and offers high specificity under mild conditions. udel.edu

Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, safety, and scalability compared to traditional batch processing.

Alternative Starting Materials: Exploring different starting materials and synthetic pathways, such as those beginning with 3-nitro-4-chlorobenzoic acid derivatives, could provide more efficient and cost-effective routes. google.comgoogle.com

Exploration of New Derivatization Pathways

The four distinct functional groups of this compound offer multiple handles for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. Exploration of these derivatization pathways is a critical step toward discovering novel applications.

Future research should systematically explore reactions at each functional site:

Amino Group (-NH2): This group can be readily transformed into a wide range of other functionalities. Pathways include acylation to form amides, diazotization followed by Sandmeyer-type reactions to introduce various substituents (e.g., -CN, -Br, -OH), and reductive amination. scirp.org

Carboxylic Acid Group (-COOH): Standard transformations such as esterification and amidation can be employed to modify solubility and introduce new functional handles for further reactions, such as polymer conjugation. researchgate.netnih.gov

Hydroxyl Group (-OH): The phenolic hydroxyl group can be converted to ethers or esters, which can alter the compound's electronic properties, hydrogen-bonding capabilities, and solubility.

Aromatic Ring/Chloro Group: While challenging, nucleophilic aromatic substitution of the chlorine atom could be explored under specific conditions to introduce further diversity. Additionally, electrophilic aromatic substitution could be investigated, although the existing substituents will heavily direct the position of any new groups.

Functional GroupReaction TypePotential Product ClassPurpose/Application
Amino (-NH₂)AcylationAmidesModify biological activity, precursor for heterocycles
Amino (-NH₂)Diazotization/SandmeyerNitriles, Halides, PhenolsIntroduce diverse functionalities
Carboxylic Acid (-COOH)EsterificationEstersImprove solubility, prodrug design
Carboxylic Acid (-COOH)AmidationAmidesPolymer building blocks, bioactive molecules
Hydroxyl (-OH)Etherification (e.g., Williamson)EthersTune electronic properties and lipophilicity

Advanced In Silico Modeling and Machine Learning for Property Prediction

Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, thereby guiding and accelerating experimental research. biointerfaceresearch.com To date, no such studies have been reported for this specific molecule.

Future research in this area should pursue:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate fundamental properties such as optimized molecular geometry, electronic structure (HOMO-LUMO energy gaps), electrostatic potential maps, and vibrational spectra. dergipark.org.trnih.gov This would provide deep insights into the molecule's intrinsic reactivity and spectroscopic signatures.

QSAR/QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models is a promising avenue. scilit.comacs.orgacs.org By generating a virtual library of derivatives (as outlined in section 8.2) and calculating a range of molecular descriptors, machine learning algorithms can be trained to predict properties like solubility, toxicity, and potential bioactivity. nih.govscite.airesearchgate.net This predictive capability can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of the compound and its derivatives within the active site of target proteins, helping to identify potential therapeutic targets.

Modeling TechniquePredicted PropertiesResearch Objective
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequencies, electrostatic potentialUnderstand fundamental reactivity and spectroscopic characteristics
QSAR/QSPRSolubility, toxicity, lipophilicity (logP), potential biological activityGuide the design and prioritization of new derivatives for synthesis
Molecular DockingBinding affinity, binding mode, protein-ligand interactionsIdentify potential biological targets and design more potent inhibitors

Expanding Biosynthetic Routes and Sustainable Production Methods

The reliance on traditional chemical synthesis for producing functionalized aromatic compounds raises environmental and sustainability concerns. Biotechnology offers a promising alternative through the metabolic engineering of microorganisms. nih.govresearchgate.netnih.gov

Future research should focus on establishing a biosynthetic pathway for this compound:

Precursor Biosynthesis: Engineering microbial hosts like E. coli or Corynebacterium glutamicum to overproduce a suitable non-halogenated precursor, such as 3-amino-5-hydroxybenzoic acid, from simple carbon sources via pathways like the shikimate pathway. mdpi.comnih.govresearchgate.net

Enzymatic Halogenation: Identifying or engineering a halogenase enzyme with the desired regioselectivity to chlorinate the precursor at the C4 position. This is the most significant challenge but holds the greatest promise for a sustainable production route. escholarship.org The vast enzymatic diversity in nature provides a rich source for discovering novel halogenases.

Design of Novel Materials Utilizing the Chemical Compound as a Core Scaffold

The multifunctionality of this compound makes it an excellent candidate as a building block for advanced materials. Its rigid aromatic core and multiple reactive sites can be exploited in polymer chemistry and materials science.

Unexplored avenues in this domain include:

High-Performance Polymers: Utilizing the compound as a monomer for polymerization. The reaction between the amino and carboxylic acid groups could yield novel aromatic polyamides. The presence of the hydroxyl group also opens the possibility of forming polybenzoxazoles, a class of polymers known for exceptional thermal stability. The chlorine atom would be expected to impart increased flame retardancy and modify inter-chain interactions.

Functional Metal-Organic Frameworks (MOFs): Using the molecule as a functionalized organic linker to construct MOFs. rsc.orgresearchgate.net The carboxylate group would coordinate with metal ions to form the framework, while the amino, hydroxyl, and chloro groups would decorate the pores of the resulting material. unito.itacs.orgnih.gov These pendant groups could serve as active sites for catalysis, selective adsorption, or as anchors for post-synthetic modification.

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the non-covalent interactions governing the behavior of this compound is crucial for predicting its properties and designing applications.

Future mechanistic studies should investigate:

Intermolecular Interactions and Self-Assembly: Studying the compound's crystal structure through X-ray diffraction to understand how intermolecular hydrogen bonds, π-π stacking, and potential halogen bonds dictate its solid-state packing. nih.govresearchgate.net

Solvation and Binding: Using a combination of spectroscopic techniques (e.g., NMR, FTIR) and computational methods to analyze how the molecule interacts with different solvents and potential binding partners, such as biological macromolecules. nih.govrsc.org Understanding these interactions is key to its use in solution-phase applications or in biological contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.